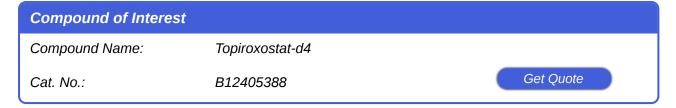


Topiroxostat-d4: A Technical Overview for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Topiroxostat-d4**, a deuterated analog of the xanthine oxidoreductase inhibitor, Topiroxostat. This document covers its fundamental properties, mechanism of action, relevant experimental protocols, and key quantitative data, tailored for professionals in pharmaceutical research and development.

Core Properties of Topiroxostat-d4

Topiroxostat-d4 serves as a crucial internal standard for the accurate quantification of Topiroxostat in biological samples through mass spectrometry-based assays. Its physical and chemical properties are summarized below.

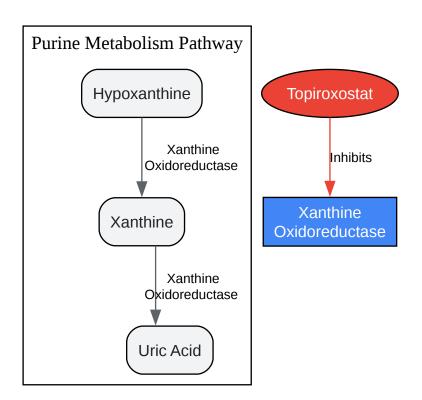
Property	Value	Citation(s)
CAS Number	2732868-49-2	[1]
Molecular Weight	252.27 g/mol	[1]
Molecular Formula	C13H4D4N6	
Synonyms	FYX-051-d4	-
IUPAC Name	4-(5-(pyridin-4-yl-d4)-4H-1,2,4- triazol-3-yl)picolinonitrile	



Mechanism of Action: Inhibition of Xanthine Oxidoreductase

Topiroxostat is a non-purine selective inhibitor of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism.[2][3] XOR catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia.

Topiroxostat exhibits a hybrid inhibition mechanism.[4] It interacts with amino acid residues in the solvent channel of the enzyme and also forms a covalent bond with the molybdenum cofactor at the enzyme's active site.[5][6] This dual action effectively blocks the substrate-binding pocket, preventing the synthesis of uric acid.[2]



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Caption: Inhibition of the purine metabolism pathway by Topiroxostat.

Pharmacokinetics of Topiroxostat



Understanding the pharmacokinetic profile of Topiroxostat is essential for interpreting studies where its deuterated analog is used.

Parameter	Value	Citation(s)
Absorption	Rapidly absorbed after oral administration. Tmax is approximately 0.67 to 1.6 hours.	[5][7]
Distribution	Volume of distribution (Vz/F) ranges from 242.8 to 336.36 L.	[7]
Protein Binding	Highly bound to human plasma proteins (>97.5%), primarily to albumin (92.3-93.2%).	[5][6]
Metabolism	Primarily metabolized in the liver via glucuronidation (mainly by UGT1A9) to N1-and N2-glucuronide conjugates. Other metabolites include N-oxide and 2-hydroxytopiroxostat.	[5][6]
Biological Half-Life	Approximately 5 hours under fasting conditions.	[6][8]
Excretion	Eliminated through both urine (30.4%) and feces (40.9%) in rats.	[5][6]

Clinical Efficacy of Topiroxostat

Clinical studies have demonstrated the efficacy of Topiroxostat in reducing serum uric acid levels in patients with hyperuricemia, with and without gout.



Study Population & Dosage	Key Findings	Citation(s)
Hyperuricemic patients (Phase 2b study)	At 160 mg/day, the serum urate lowering rate was -44.8%. A clear dose-response relationship was observed for doses of 120 mg/day and 160 mg/day.	[4]
Hyperuricemic patients with Stage 3 CKD	A 22-week treatment with 160 mg/day effectively reduced serum urate levels compared to placebo.	[9]
Long-term administration (58 weeks) in Japanese patients	Serum urate levels were significantly reduced by 38.44% ± 13.34% from baseline at the final visit. The drug was effective with dosages up to 240 mg/day.	[10]

Experimental Protocols Quantification of Topiroxostat in Human Plasma via LCMS/MS

This method utilizes **Topiroxostat-d4** as an internal standard for accurate quantification.

Sample Preparation:

- Plasma samples are prepared by protein precipitation using acetonitrile.
- The resulting supernatant is diluted with water.

Chromatographic Separation:

Column: ACE Excel 5 C18-PFP (2.1 × 50.0 mm).[11]

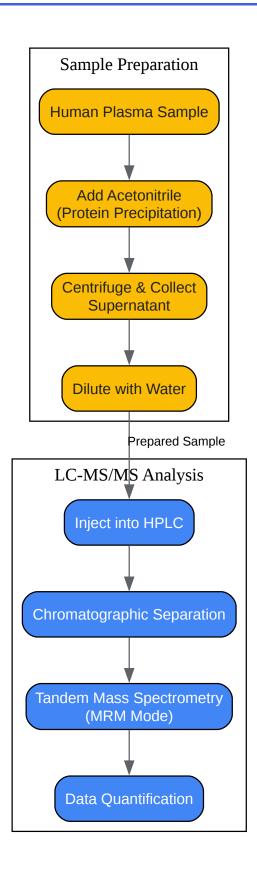


- Mobile Phase: Gradient elution with a mixture of a buffer (2 mM ammonium acetate in 0.1% formic acid) and acetonitrile.[11]
- Flow Rate: 0.45 mL/min.[11]
- Total Run Time: 4.0 minutes.[11]

Mass Spectrometry Detection:

- Ionization Mode: Positive ionization.[11]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).[11]
- Transitions:
 - Topiroxostat: m/z 249.2 → 221.1[11]
 - **Topiroxostat-d4**: m/z 253.2 → 225.1[11]





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